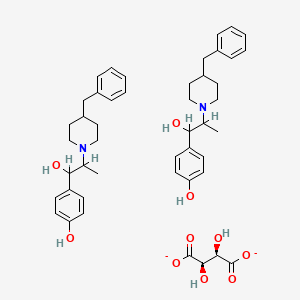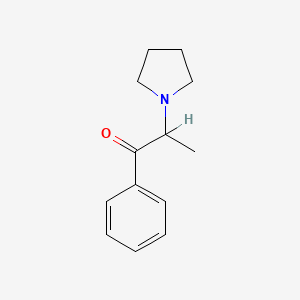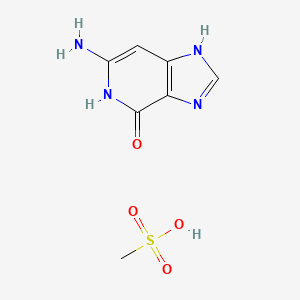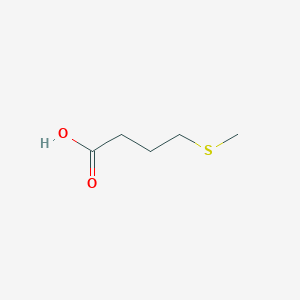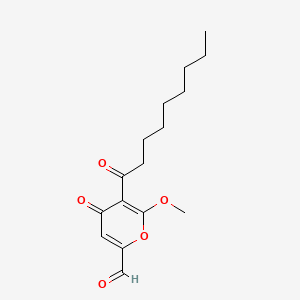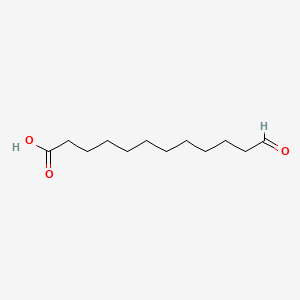
12-Oxododecanoic acid
Übersicht
Beschreibung
12-oxododecanoic acid is an omega-oxo fatty acid that is dodecanoic acid carrying an oxo group at position 12. It is an omega-oxo fatty acid, an oxo monocarboxylic acid, a medium-chain fatty acid and an aldehydic acid. It derives from a dodecanoic acid. It is a conjugate acid of a 12-oxododecanoate.
Wissenschaftliche Forschungsanwendungen
Plant Defense Mechanisms
12-Oxo-phytodieonic acid (OPDA), a key component of the octadecanoid pathway in plants, plays a crucial role in plant self-defense mechanisms. Studies have shown that OPDA is a biologically active regulator in rice, particularly in response to wounding and treatment with fungal elicitors like chitosan. This research marks significant progress in understanding inducible octadecanoid pathway components in monocot cereal crops like rice (Rakwal et al., 2002).
Catalytic Oxidation and Polymer Synthesis
12-Oxododecanoic acid has been studied in the context of catalytic oxidation, particularly in the synthesis of long-chain dicarboxylic acids like 1,12-dodecanedioic acid, which are valuable for polymer synthesis. Research demonstrates the oxidation of cyclododecanone and other ketones to produce these acids using various catalysts (Gauthard et al., 2005).
Anode Material Synthesis in Batteries
In the field of energy storage, 12-oxododecanoic acid is involved in the synthesis of anode materials like Li4Ti5O12 for lithium-ion batteries. Using sol-gel methods with oxalic acid as a chelating agent, researchers have developed anode materials with enhanced electrochemical properties (Hao et al., 2006).
Biochemistry and Enzymatic Reactions
The efficient in vitro synthesis of (+)-cis-12-Oxo-phytodienoic Acid (OPDA) using flaxseed extract and an allene oxide cyclase has been explored. This study provides insights into the enzymatic reactions and yield improvement for OPDA, an important metabolite in plant biochemistry (Kajiwara et al., 2012).
Oxidation Mechanism and Cytochrome P4504A1 Studies
Research on the oxidation mechanism of 12-halododecanoic acids by cytochrome P4504A1 offers insights into the fatty acid ω-hydroxylation regiospecificity. These studies contribute to understanding the enzymatic oxidation process at a molecular level, particularly the oxidation to 12-oxododecanoic acid (He et al., 2005).
Electrochemical Processes
In electrochemical studies, the role of oxalic acid as a key metabolite in the anodic oxidation of complex organic molecules has been investigated. This research is relevant for understanding the mineralization process in water treatment and the role of electrode materials in these reactions (Ferro et al., 2010).
Eigenschaften
CAS-Nummer |
3956-80-7 |
|---|---|
Produktname |
12-Oxododecanoic acid |
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
12-oxododecanoic acid |
InChI |
InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15) |
InChI-Schlüssel |
KGEACANGAYABKT-UHFFFAOYSA-N |
SMILES |
C(CCCCCC(=O)O)CCCCC=O |
Kanonische SMILES |
C(CCCCCC(=O)O)CCCCC=O |
Andere CAS-Nummern |
3956-80-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(17-Methylmorphinan-3-yl)oxy]phenol](/img/structure/B1218315.png)
![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)
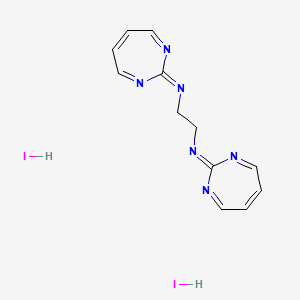
![3,9-Di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol](/img/no-structure.png)

